molecular formula C8H5N3O4 B6179001 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid CAS No. 2624134-71-8

2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid

Cat. No. B6179001
CAS RN: 2624134-71-8
M. Wt: 207.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid (2,4-DDP) is a synthetic organic compound. It belongs to the class of heterocyclic compounds and is a member of the pyridine carboxylic acids family. 2,4-DDP is an important building block in organic synthesis and is widely used in the chemical and pharmaceutical industries. It can be used as a starting material for the synthesis of a variety of compounds, including antibiotics, antifungal agents, and other drugs. 2,4-DDP is also used as a reagent in the preparation of various chemical compounds.

Scientific Research Applications

2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid has a wide range of scientific research applications. It is used as a building block for the synthesis of various drugs and pharmaceuticals. It is also used as a reagent in the preparation of various organic compounds. In addition, it has been used in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.

Mechanism of Action

2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid acts as a proton donor, donating protons to various substrates and thereby facilitating various reactions. It is also known to act as a Lewis acid, accepting electrons from other molecules. This allows it to act as a catalyst in various reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can act as an inhibitor of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent and is widely available. It is also relatively stable and can be stored for long periods of time. However, it is also a strong acid and can be corrosive. In addition, it is toxic and should be handled with care.

Future Directions

Given its wide range of applications, there are many potential future directions for research involving 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid. These include further studies of its biochemical and physiological effects, as well as its potential as a drug target. In addition, further studies of its use as a reagent in organic synthesis could lead to the development of new compounds and drugs. Furthermore, its use as a catalyst in various reactions could lead to the discovery of new catalytic processes. Finally, further studies of its structure and reactivity could lead to the development of new catalysts and reagents for use in organic synthesis.

Synthesis Methods

2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid can be synthesized by the reaction of 2,4-dichloropyrimidine and carbon dioxide in the presence of an acid catalyst. The reaction yields a mixture of 2,4-dichloropyrimidine and 2,4-dioxopyrimidine which can then be separated by column chromatography. The 2,4-dioxopyrimidine can then be further converted to this compound by treatment with aqueous base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid involves the condensation of 2-amino-4,6-dioxypyrimidine with malonic acid followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "malonic acid", "acetic anhydride", "sodium acetate", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with malonic acid in the presence of acetic anhydride and sodium acetate to form 2-(2-carboxyethyl)-4,6-dioxypyrimidine", "Step 2: Cyclization of 2-(2-carboxyethyl)-4,6-dioxypyrimidine with sulfuric acid to form 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid", "Step 3: Oxidation of 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid with hydrogen peroxide to obtain the final product" ] }

CAS RN

2624134-71-8

Molecular Formula

C8H5N3O4

Molecular Weight

207.1

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.